molecular formula C17H18O B8741669 (2-tert-Butylphenyl)(phenyl)methanone CAS No. 22679-53-4

(2-tert-Butylphenyl)(phenyl)methanone

Cat. No.: B8741669
CAS No.: 22679-53-4
M. Wt: 238.32 g/mol
InChI Key: NBBLWZCKRCFVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-tert-Butylphenyl)(phenyl)methanone is a diarylketone compound characterized by a benzophenone core substituted with a tert-butyl group at the ortho position of one phenyl ring. Key features of such compounds include:

  • Electronic effects: The tert-butyl group is an electron-donating substituent, which may stabilize the carbonyl group through inductive effects.
  • Applications: Similar compounds are studied in materials science, such as redox flow batteries (e.g., fused conjugation systems in ) .

Properties

CAS No.

22679-53-4

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(2-tert-butylphenyl)-phenylmethanone

InChI

InChI=1S/C17H18O/c1-17(2,3)15-12-8-7-11-14(15)16(18)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

NBBLWZCKRCFVRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
(2-Methylphenyl)(phenyl)methanone 2-methyl C₁₄H₁₂O 196.24 N/A Lower steric hindrance; used in organic synthesis
Phenyl(2-(trifluoromethyl)phenyl)methanone 2-trifluoromethyl C₁₄H₉F₃O 262.22 N/A Electron-withdrawing CF₃ group enhances oxidative stability; synthesized via AgNO₃/K₂S₂O₈
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone 5-tert-butyl, 2-hydroxy C₁₇H₁₈O₂ 254.32 N/A Hydroxyl group increases polarity; CAS 10425-05-5
4-tert-Butylbenzophenone 4-tert-butyl C₁₇H₁₈O 238.32 N/A Para-substitution reduces steric strain; CAS 22679-54-5

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in phenyl(2-(trifluoromethyl)phenyl)methanone) lower electron density at the carbonyl carbon, enhancing resistance to reduction compared to tert-butyl-substituted analogs .
  • Polarity : Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, improving solubility in polar solvents .

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